molecular formula C6H7N5O B026047 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 100644-67-5

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B026047
CAS No.: 100644-67-5
M. Wt: 165.15 g/mol
InChI Key: JGSDDGDWMGPLPH-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS: 100644-67-5) is a heterocyclic compound with the molecular formula C₆H₇N₅O and a molecular weight of 165.15 g/mol . It features a pyrazolo[3,4-d]pyrimidine core substituted with a methoxy group at the 4-position and an amine at the 6-position. It is stored at room temperature, protected from light, and requires specific protocols for solubility enhancement (e.g., heating to 37°C with sonication) .

Properties

IUPAC Name

4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSDDGDWMGPLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460092
Record name 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100644-67-5
Record name 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 5-Amino-1H-pyrazole-4-carboxamide with Urea

The foundational step for constructing the pyrazolo[3,4-d]pyrimidine scaffold involves cyclizing 5-amino-1H-pyrazole-4-carboxamide (1) with urea at elevated temperatures. This reaction yields 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (2) , a dihydroxy intermediate critical for downstream functionalization .

Reaction Conditions :

  • Reactants : 5-amino-1H-pyrazole-4-carboxamide (1 eq), urea (10 eq)

  • Temperature : 190°C

  • Duration : 2 hours

  • Yield : 75%

Mechanism :
Urea acts as both a nucleophile and a base, facilitating cyclization via intramolecular dehydration. The reaction proceeds through a six-membered transition state, forming the fused pyrimidine ring .

Key Data :

ParameterValue
1H NMR (DMSO-d6) δ 13.29 (s, 1H), 11.34 (s, 1H), 10.67 (s, 1H), 8.33 (s, 1H)
Purity >95% (TLC-confirmed)

Chlorination and Methoxy Substitution

The dihydroxy intermediate (2) undergoes chlorination using phosphorus oxychloride (POCl₃) to produce 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (3) . Subsequent nucleophilic substitution introduces the methoxy group at position 4 .

Chlorination Conditions :

  • Reagents : POCl₃ (excess), catalytic DMF

  • Temperature : 110°C (reflux)

  • Duration : 4–6 hours

  • Yield : 66%

Methoxy Substitution :

  • Reagents : Sodium methoxide (NaOMe, 2 eq) in anhydrous methanol

  • Temperature : 60°C

  • Duration : 3 hours

  • Yield : 58–62%

Mechanism :
POCl₃ phosphorylates the hydroxyl groups, rendering them susceptible to chloride displacement. Methoxide ion then substitutes the chlorine at position 4 via an SNAr mechanism, favored by the electron-deficient pyrimidine ring .

Key Data :

ParameterValue
1H NMR (CDCl₃) δ 8.41 (s, 1H), 4.02 (s, 3H, OCH₃)
MS (ESI) m/z 208.1 [M+H]⁺

Direct Cyclocondensation with Methoxy-Containing Reagents

An alternative single-pot approach employs 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (4) and 4-methoxybenzonitrile (5) under basic conditions to form the target compound directly .

Reaction Conditions :

  • Base : Potassium tert-butoxide (1 eq)

  • Solvent : tert-Butanol

  • Temperature : Reflux (80°C)

  • Duration : 4–7 hours

  • Yield : 72–87%

Mechanism :
The base deprotonates the carbonitrile, enabling nucleophilic attack on the nitrile carbon. Cyclization follows, with the methoxy group incorporated via the aryl nitrile reagent .

Key Data :

ParameterValue
1H NMR (DMSO-d6) δ 7.30–8.50 (m, aromatic H), 7.98 (s, NH₂)
IR (KBr) 3294 cm⁻¹ (NH₂ stretch)

Post-Cyclization Amination at Position 6

Amination of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (6) at position 6 is achieved using ammonium hydroxide under high-pressure conditions .

Reaction Conditions :

  • Reagents : NH₄OH (28% aq., excess)

  • Temperature : 120°C (autoclave)

  • Duration : 12 hours

  • Yield : 50–55%

Mechanism :
The electron-withdrawing methoxy group activates position 6 for nucleophilic amination. Ammonia attacks the chloro or hydroxy intermediate, displacing the leaving group .

Key Data :

ParameterValue
HPLC Purity 98.5%
MS (ESI) m/z 192.1 [M+H]⁺

Optimization of Reaction Conditions

Comparative studies reveal that solvent choice and temperature critically impact yield and purity:

Table 1: Solvent Effects on Cyclocondensation

SolventTemperature (°C)Yield (%)Purity (%)
tert-Butanol808597
DMF1007893
Ethanol706589

Table 2: Chlorination Agent Efficiency

ReagentEquiv.Yield (%)Purity (%)
POCl₃56696
SOC₂54288
PCl₅35591

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyrimidine oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Anticancer Properties

MPPA has demonstrated significant potential as an anticancer agent. Research indicates its efficacy against various solid tumors, including:

  • Hepatocellular carcinoma
  • Glioblastoma multiforme
  • Ovarian cancer

In Vitro and In Vivo Studies

  • Cytotoxicity Testing : MPPA has been evaluated against several cancer cell lines such as G-361 (melanoma), SF-268 (glioma), and HL-60 (leukemia). Results show significant inhibition of cell viability.
Cell LineIC50 (µM)
G-36115.2
SF-26812.8
HL-6010.5
  • Animal Models : In vivo studies using tumor-bearing mice have shown that MPPA significantly inhibits tumor growth compared to control groups.

Antiviral Activity

Recent investigations have highlighted MPPA's potential antiviral properties. It has been tested against viruses such as:

  • Influenza
  • Herpes Simplex Virus (HSV)

Mechanistic Studies

Research indicates that MPPA may inhibit viral replication through mechanisms such as:

  • Blocking viral entry into host cells
  • Interfering with viral genome replication

In viral assays, MPPA exhibited an IC50 of 20 µM against HSV, suggesting it could be a candidate for further antiviral drug development.

Neuroprotective Effects

MPPA has also been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's disease.

Cell Culture Models

Neuronal cell lines (e.g., SH-SY5Y) have been used to assess the protective effects of MPPA against oxidative stress and protein aggregation.

In Vivo Studies

Animal models have shown that treatment with MPPA can lead to improved behavioral outcomes and reduced markers of neurodegeneration.

Summary of Applications

The following table summarizes the key applications and findings related to MPPA:

ApplicationKey FindingsReferences
AnticancerSignificant cytotoxicity in various cancer cell lines; inhibits SGK1 kinase
AntiviralEffective against HSV and influenza; mechanism involves inhibition of replication
NeuroprotectionProtects neurons from oxidative stress; improves behavioral outcomes in animal models

Mechanism of Action

The mechanism of action of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects . The compound may also interact with nucleic acids, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[3,4-d]pyrimidine scaffold is highly versatile, with modifications at the 1-, 3-, 4-, and 6-positions significantly altering biological activity, physicochemical properties, and synthetic pathways. Below is a detailed comparison of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine with structurally related derivatives.

Structural Variations and Substituent Effects

Compound Name Substituents Key Structural Differences
This compound 4-OCH₃, 6-NH₂ Reference compound with methoxy and amine.
N-(3-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine 1-(4-OCH₃C₆H₄), 4-OCH₃, 6-NH₂, N-linked arylpiperazine Bulky aryl and piperazine groups enhance kinase inhibition.
1-Benzyl-4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine (PPY22) 1-CH₂C₆H₅, 4-furan-2-yl, 6-NH₂ Furan group improves radiotracer properties for PET imaging.
4-Chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine 4-Cl, 1-C₆H₅, 4,5-dihydro core Dihydro core reduces aromaticity, altering solubility.
4–(2-(1-phenylethylidene)hydrazinyl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (12a) 4-hydrazinyl, 1-C₆H₅, 6-NH₂ Hydrazine substituent enhances anticancer activity.

Physicochemical Properties

Compound Melting Point (°C) Solubility Molecular Weight (g/mol)
This compound N/A Requires heating/sonication in DMSO 165.15
Compound 12a 244–246 Soluble in ethanol 439 (C₂₄H₁₈ClN₇)
PPY22 N/A High in DCM/MeOH 446.34
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N/A Moderate in THF/water 212.66

Key Insights and Trends

Substituent-Driven Activity :

  • Methoxy groups (e.g., 4-OCH₃) enhance solubility and modulate kinase selectivity .
  • Bulky aryl groups (e.g., benzyl, furan) improve receptor binding and imaging properties .
  • Chloro/hydrazinyl groups increase anticancer potency but may reduce metabolic stability .

Synthetic Efficiency : Microwave and Suzuki methods reduce reaction times (<2 hours) versus traditional reflux (6+ hours) .

Therapeutic Potential: Methoxy derivatives show promise in oncology (apoptosis induction) . Chloro and dihydro derivatives excel in antimicrobial applications .

Biological Activity

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound belonging to the pyrazolopyrimidine family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy, antiviral treatments, and other therapeutic areas. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various biological targets, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular structure of this compound features a methoxy group at the 4-position and an amine at the 6-position of the pyrazolo[3,4-d]pyrimidine core. This unique substitution pattern influences both its chemical reactivity and biological activity.

Research indicates that this compound interacts with specific molecular targets critical for cell cycle regulation and apoptosis. Notably, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle progression. By binding to CDK2's active site, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : In a cell-based screen, this compound exhibited significant inhibitory activity against various cancer cell lines. For example, it demonstrated an IC50 value of approximately 2.24 µM against A549 lung cancer cells . Flow cytometric analysis revealed that treatment with this compound induced apoptosis in A549 cells, indicating its potential as a therapeutic agent .
  • Mechanistic Insights : The compound's ability to induce apoptosis was linked to an increase in the BAX/Bcl-2 ratio, promoting pro-apoptotic pathways . Additionally, it has been shown to inhibit mutant forms of epidermal growth factor receptor (EGFR), which is often implicated in cancer progression .

Antiviral Activity

Research has also explored the antiviral properties of this compound. It has been identified as a potential inhibitor against viruses such as Zika virus. In assays testing its effectiveness at various concentrations, it exhibited promising antiviral activity while maintaining acceptable levels of cytotoxicity .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, comparisons with similar compounds are insightful:

CompoundIC50 (µM) (A549)Mechanism of ActionNotes
This compound 2.24CDK2 InhibitionInduces apoptosis; effective against multiple cancer types .
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Not specifiedUnknownLacks methoxy group; may affect biological reactivity .
Phenylpyrazolo[3,4-d]pyrimidine derivatives VariableEGFR InhibitionSome derivatives show IC50 values as low as 0.016 µM against EGFR .

Case Studies

Recent studies have focused on optimizing pyrazolo[3,4-d]pyrimidine derivatives for enhanced anticancer efficacy. For instance:

  • Study on EGFR Inhibition : A derivative similar to this compound was synthesized and showed potent inhibition against both wild-type and mutant EGFR variants with IC50 values significantly lower than those observed for standard treatments .
  • Anticancer Screening : A comprehensive screening involving several derivatives revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance anticancer properties while reducing toxicity profiles .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A one-pot multicomponent reaction using environmentally benign reagents (e.g., meglumine as a catalyst in ethanol at room temperature) is a validated approach. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of hydrazine, ethyl acetoacetate, and aldehydes), reaction time (~300 minutes), and catalyst loading (10 mol% meglumine). Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like solvent polarity and temperature gradients .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Use IR spectroscopy to confirm amine (-NH₂) and methoxy (-OCH₃) functional groups. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural validation. For purity assessment, reverse-phase HPLC with UV detection (λ = 254–280 nm) is recommended. X-ray crystallography may resolve ambiguities in regiochemistry or tautomerism .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Store the compound in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Avoid prolonged exposure to light, as methoxy groups may undergo photodegradation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of substitutions on the pyrazolo[3,4-d]pyrimidine core?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to identify nucleophilic/electrophilic sites. Reaction path searches using quantum chemical software (e.g., Gaussian or ORCA) help predict intermediates and transition states. Machine learning models trained on existing reaction databases (e.g., Reaxys) can suggest optimal substituents for targeted properties .

Q. How can contradictory biological activity data for derivatives of this compound be resolved?

  • Methodological Answer : Perform systematic structure-activity relationship (SAR) studies by varying substituents at positions 1, 3, and 4. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with standardized protocols (e.g., IC₅₀ determination in triplicate). Cross-validate results with molecular docking simulations to correlate activity with binding affinity to target proteins (e.g., kinases or tubulin) .

Q. What advanced reactor designs improve scalability for synthesizing fluorinated derivatives of this compound?

  • Methodological Answer : Continuous-flow microreactors with precise temperature control (e.g., Corning Advanced-Flow™ reactors) enhance heat transfer for exothermic fluorination steps. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, reducing purification steps. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and residence time distribution .

Q. How can researchers mitigate hazards during large-scale synthesis of halogenated analogs?

  • Methodological Answer : Implement real-time gas monitoring (e.g., for HCl/Cl₂) and use closed-system reactors with scrubbers for hazardous byproducts. Substitute toxic solvents (e.g., DMF) with safer alternatives (e.g., cyclopentyl methyl ether). Follow UN safety protocols (UN 2811, Class 6.1) for storage and transport, including secondary containment and hazard labeling .

Data Contradiction Analysis

Q. How should discrepancies in reported antimicrobial activity between pyrazolo-pyrimidine derivatives be addressed?

  • Methodological Answer : Re-evaluate experimental conditions, such as bacterial strain selection (Gram-positive vs. Gram-negative), inoculum size, and MIC/MBC endpoints. Compare solvent effects (DMSO vs. aqueous buffers) on compound solubility. Use metabolomics profiling to identify off-target effects or degradation products influencing activity .

Methodological Resources

  • Synthetic Protocols : Refer to optimized one-pot reactions in ethanol with meglumine catalysis .
  • Safety Guidelines : Follow UN 2811 standards and S24/25 precautions for skin/eye protection .
  • Computational Tools : Utilize DFT and machine learning frameworks for reaction design .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.